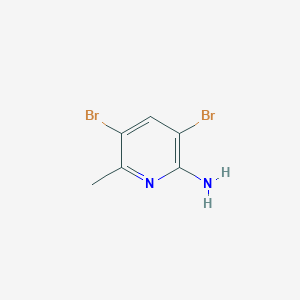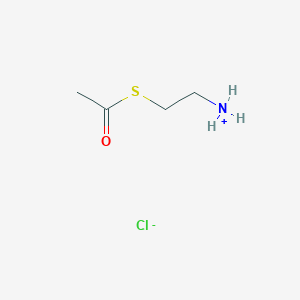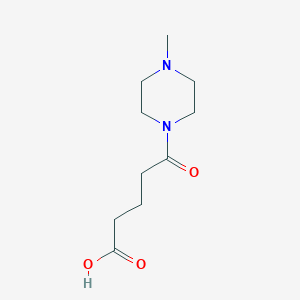
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I couldn’t find the specific synthesis process for “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”, there are synthesis processes available for similar compounds. For instance, the synthesis of imatinib, an anticancer drug, involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent3.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as gas chromatography, infrared detection, and high-pressure liquid chromatography4.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. Unfortunately, I couldn’t find specific chemical reactions for “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined6.Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology and Antidepressant Potential
Research into the behavioral pharmacology of compounds structurally related to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid has shown potential in understanding the treatment of anxiety and affective disorders. For instance, the selective 5-hydroxytryptamine (HT)1B antagonist, AR-A000002, demonstrated anxiolytic activity and antidepressant efficacy in various animal models. These findings suggest the utility of 5-HT1B antagonists, which share a structural resemblance to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, in treating both anxiety and depression. The research underscores the importance of exploring the behavioral pharmacology of such compounds to identify potential therapeutic applications in mental health disorders (Hudzik et al., 2003).
DNA Interaction and Drug Design
Another area of research involving compounds similar to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid focuses on their ability to interact with DNA. For example, Hoechst 33258, a compound with the 5-(4-Methylpiperazin-1-yl) moiety, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability is significant for understanding drug-DNA interactions and for developing new therapeutic agents, particularly in the fields of oncology and genetic disorders. The study of such compounds aids in the rational design of drugs targeting specific DNA sequences or structures, offering a pathway to more selective and effective treatments (Issar & Kakkar, 2013).
Atypical Antipsychotic Activity
JL13, a compound containing the 5-(4-Methylpiperazin-1-yl) group, has shown promise as an atypical antipsychotic with behavioral properties similar to clozapine, but without significant motor side effects. This suggests that derivatives of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid could be explored for their potential antipsychotic activities, offering new avenues for treating schizophrenia and other psychotic disorders. The behavioral and pharmacological profile of JL13 underscores the potential of 5-(4-Methylpiperazin-1-yl) derivatives in developing safer and more effective antipsychotic medications (Bruhwyler et al., 1997).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing and are included in its Safety Data Sheet (SDS). For example, the SDS for 4-Methoxyphenylboronic acid includes information on its hazards, precautions, and first-aid measures7.
Zukünftige Richtungen
The future directions for a compound depend on its potential applications. For instance, new compounds are being developed as potential multi-targeted kinase inhibitors with enhanced potency8.
Please note that the information provided here is based on the closest related compounds and general practices in the field. For specific information on “5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid”, further research would be necessary.
Eigenschaften
IUPAC Name |
5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHJVGXJNVDHIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351682 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid | |
CAS RN |
75727-47-8 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
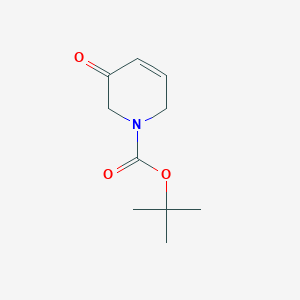
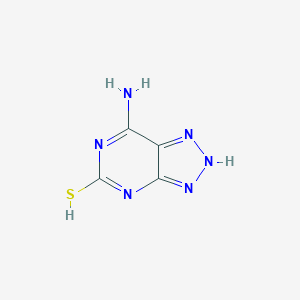
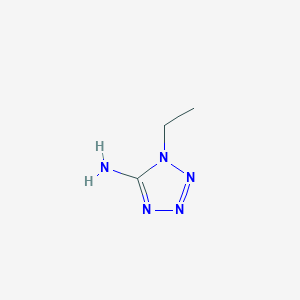
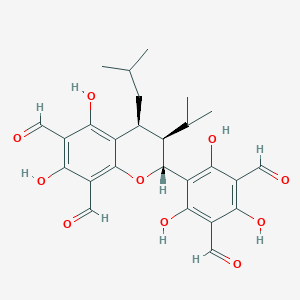
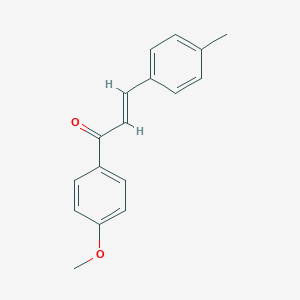
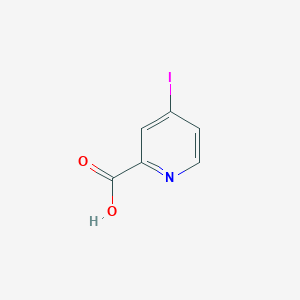
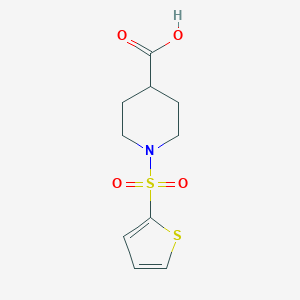
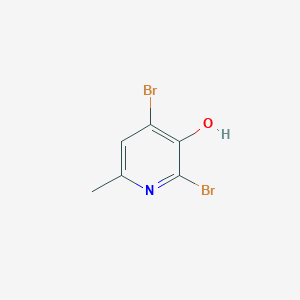

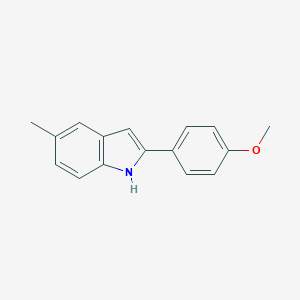
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
